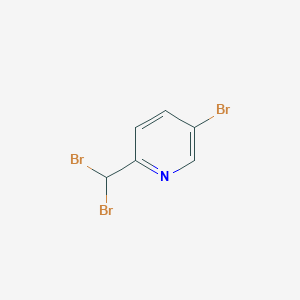

5-Bromo-2-(dibromomethyl)pyridine

Description

Contextualization of Halogenated Pyridine (B92270) Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

Halogenated pyridine derivatives are indispensable tools in the arsenal (B13267) of synthetic and medicinal chemists. The presence of a halogen atom on the pyridine ring profoundly influences its electronic properties and reactivity. Pyridines are generally electron-deficient aromatic systems, making them less reactive towards electrophilic aromatic substitution compared to benzene (B151609). nih.govgcwgandhinagar.com However, the introduction of a halogen atom can further modulate this reactivity and provide a handle for a variety of powerful synthetic transformations, most notably cross-coupling reactions.

The carbon-halogen bond in halopyridines serves as a versatile anchor for the construction of more complex molecular architectures. nih.gov For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling, which couples a halide with a boronic acid, have been extensively used to synthesize biaryl and substituted pyridine derivatives. mdpi.comresearchgate.net These reactions are fundamental in drug discovery and materials science.

From a medicinal chemistry perspective, the incorporation of halogens into a pyridine scaffold can significantly impact the pharmacological profile of a molecule. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgfrontiersin.org The ability of heavier halogens like bromine and iodine to participate in halogen bonding—a non-covalent interaction with electron-donating atoms—is increasingly recognized as a crucial factor in ligand-protein interactions. acs.org Consequently, halogenated pyridines are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals. nih.govmountainscholar.org

Significance of Geminal Dihalides, particularly Dibromomethyl Groups, in Synthetic Methodologies

The geminal dihalide functional group, where two halogen atoms are attached to the same carbon, is a valuable synthon in organic synthesis. The dibromomethyl group (-CHBr2), in particular, is a versatile precursor to a variety of other functional groups. Gem-dibromomethylarenes are recognized as valuable building blocks for creating a diverse range of (hetero)aromatic frameworks that are important scaffolds in agrochemicals and medicinal chemistry. researchgate.net

One of the most common transformations of a dibromomethyl group is its hydrolysis to an aldehyde. This conversion provides a straightforward method for introducing a formyl group onto an aromatic ring, which can then participate in a wide range of subsequent reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes.

Furthermore, the dibromomethyl group can be involved in the synthesis of other valuable functionalities. For instance, it can be converted to a monobromomethyl group through selective hydrodebromination. researchgate.net Compounds bearing monobromomethyl groups are also extensively used in both synthetic and medicinal chemistry. researchgate.net The reactivity of the dibromomethyl group allows for its participation in various coupling reactions and transformations, highlighting its importance as a versatile synthetic intermediate. researchgate.net

Overview of Research Trajectories for 5-Bromo-2-(dibromomethyl)pyridine and Related Pyridine Scaffolds

Research involving this compound and structurally related compounds primarily focuses on leveraging its dual reactivity. The bromine atom on the pyridine ring at the 5-position and the dibromomethyl group at the 2-position offer orthogonal sites for chemical modification. For example, the bromine at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. mdpi.com This is a common strategy for building molecular complexity.

Simultaneously, the dibromomethyl group at the 2-position can be transformed into an aldehyde, which can then be used to construct a side chain or another ring system. The synthesis of 5-bromo-2-methylpyridine, a related compound, is an important intermediate in the production of various chemicals, including dyes and pesticides. google.com The synthesis of 2,5-dibromopyridine (B19318) is also a key step in the creation of more complex molecules. chemicalbook.comgoogle.com

Research has also explored the synthesis of related brominated pyridine derivatives for various applications. For instance, 5-bromo-2-methoxypyridine (B44785) is used as a ligand for the central nicotinic acetylcholine (B1216132) receptor. chemicalbook.com The synthesis of other derivatives, such as 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, highlights the ongoing interest in creating novel pyridine-based compounds for potential use in treating pain and respiratory diseases. google.com The versatility of these brominated pyridine scaffolds underscores their importance in the ongoing development of new synthetic methodologies and the discovery of novel bioactive compounds.

Data Tables

Table 1: Physicochemical Properties of Selected Brominated Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-2-(bromomethyl)pyridine | 145218-19-5 | C6H5Br2N | 250.92 sigmaaldrich.com |

| 2,5-Dibromopyridine | 624-28-2 | C5H3Br2N | 236.89 chemicalbook.com |

| 5-Bromo-2-methoxypyridine | 13472-85-0 | C6H6BrNO | 188.02 chemicalbook.com |

| 5-Bromo-2-methylpyridine | N/A | C6H6BrN | 172.02 |

| 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | 749875-16-9 | C7H3BrF3NO2 | 270.01 frontierspecialtychemicals.com |

Table 2: Synthetic Reactions Involving Brominated Pyridines

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 2,5-dibromopyridine | Sodium hydroxide, methanol, reflux | 5-Bromo-2-methoxypyridine | Nucleophilic Aromatic Substitution chemicalbook.com |

| 2-amino-5-bromopyridine (B118841) | HBr, Br2, NaNO2 | 2,5-dibromopyridine | Sandmeyer-type reaction chemicalbook.com |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids, Pd(PPh3)4, K3PO4 | 5-aryl-2-methylpyridin-3-amine derivatives | Suzuki Cross-Coupling mdpi.com |

| 5-nitro-2-chloropyridine | Diethyl malonate, base; then acid | 5-nitro-2-picoline | Condensation and Decarboxylation google.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(dibromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXZUGUUHPXDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634127 | |

| Record name | 5-Bromo-2-(dibromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-27-4 | |

| Record name | 5-Bromo-2-(dibromomethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(dibromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Dibromomethyl Pyridine and Analogous Pyridine Systems

Direct Bromination Approaches for Dibromomethyl Functionalization

Direct bromination is a key method for introducing a dibromomethyl group onto a pyridine (B92270) ring. This is typically accomplished by the halogenation of a methyl-substituted bromopyridine.

The most prevalent method for synthesizing 5-Bromo-2-(dibromomethyl)pyridine involves the side-chain bromination of an alkyl-substituted bromopyridine, such as 5-bromo-2-methylpyridine. This reaction, often known as the Wohl-Ziegler reaction, utilizes a free-radical pathway to substitute the hydrogens of the methyl group with bromine atoms. nih.govnih.govyoutube.com The benzylic position, the carbon adjacent to the aromatic pyridine ring, is particularly susceptible to this type of radical halogenation due to the resonance stabilization of the resulting benzylic radical. guidechem.comresearchgate.netorganic-chemistry.org

The synthesis of this compound starts with a bromo-picoline, specifically 5-bromo-2-methylpyridine. baranlab.orgrsc.orgpatsnap.com The methyl group of this precursor undergoes a double bromination to yield the desired dibromomethyl intermediate. The reaction proceeds stepwise, with the initial formation of a monobrominated species, 5-bromo-2-(bromomethyl)pyridine, followed by a second bromination to give the final product. Studies on similar systems, such as the bromination of 4-ethylpyridine, have shown that the extent of bromination is dependent on the stoichiometry of the brominating agent used. For instance, a 1:1 molar ratio of substrate to brominating agent primarily yields the monobrominated product, while a 2:1 ratio favors the formation of the dibrominated compound.

| Reactant | Product | Brominating Agent Ratio | Reference |

| 4-Ethylpyridine | 4-(1-Bromoethyl)pyridine | 1:1 | |

| 4-Ethylpyridine | 4-(1,1-Dibromoethyl)pyridine | 2:1 |

The efficiency of the bromination reaction is highly dependent on the reaction conditions. Key factors to consider for optimization include the choice of solvent, the type and concentration of the radical initiator, and the reaction temperature. For the Wohl-Ziegler reaction, refluxing a solution of the substrate and N-bromosuccinimide (NBS) in an anhydrous non-polar solvent is a standard procedure. The reaction is typically initiated by heat or UV light in the presence of a radical initiator. nih.gov The progress of the reaction can often be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide (B58015), which floats on top of the solvent. nih.gov

A study on the photobromination of picolines indicated that solvents like dichloromethane (B109758) and benzene (B151609) can be more effective than the traditionally used carbon tetrachloride. Furthermore, conducting the reaction in a biphasic aqueous medium has been shown to reduce the formation of byproducts.

Both N-bromosuccinimide (NBS) and molecular bromine (Br₂) can be used as halogenating agents for the synthesis of this compound. NBS is often the preferred reagent for allylic and benzylic brominations because it provides a low, constant concentration of bromine during the reaction, which helps to minimize side reactions such as addition to the aromatic ring. The Wohl-Ziegler reaction specifically employs NBS for the selective bromination of the benzylic position of alkylated aromatic and heteroaromatic compounds.

While NBS is a solid and easier to handle, molecular bromine is a dense, fuming liquid. The mechanism of the Wohl-Ziegler reaction involves the in-situ generation of a low concentration of Br₂ from NBS, which then acts as the active brominating species. nih.gov This controlled generation of bromine is crucial for the selectivity of the reaction.

| Halogenating Agent | Key Advantages | Typical Use | References |

| N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, minimizing side reactions; solid and easier to handle. | Wohl-Ziegler (allylic/benzylic) bromination. | |

| Molecular Bromine (Br₂) | Direct source of bromine. | General bromination reactions. |

The choice of solvent and radical initiator plays a critical role in the selectivity and efficiency of the side-chain bromination. Non-polar solvents are generally preferred for radical halogenations. Carbon tetrachloride (CCl₄) has been a traditional solvent for the Wohl-Ziegler reaction due to its inertness and the insolubility of the succinimide byproduct, which provides a visual cue for reaction completion. nih.gov However, due to its toxicity and environmental concerns, alternative solvents like dichloromethane, benzene, and trifluorotoluene have been explored. nih.gov Studies have shown that the solvent can significantly influence the selectivity of the bromination, with less polar solvents sometimes affording higher yields and shorter reaction times.

Radical initiators are essential for starting the free-radical chain reaction. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. These molecules readily decompose upon heating or irradiation to form radicals, which then initiate the bromination cascade. The presence of a radical initiator is a hallmark of the Wohl-Ziegler reaction.

| Solvent | Radical Initiator | Role in Reaction | References |

| Carbon Tetrachloride (CCl₄) | AIBN, Benzoyl Peroxide | Traditional inert solvent for Wohl-Ziegler reaction. | nih.gov |

| Dichloromethane, Benzene | AIBN, Benzoyl Peroxide | Alternative solvents, can improve selectivity. | |

| Trifluorotoluene | AIBN, Benzoyl Peroxide | Greener alternative to CCl₄. | nih.gov |

The synthesis of dibromomethyl pyridines through the ring-opening of other heterocyclic systems is not a commonly reported or standard methodology. While ring-opening reactions are a versatile strategy in organic synthesis for the preparation of various functionalized molecules, the existing literature does not provide significant evidence for their application in the direct formation of dibromomethyl pyridine structures. nih.govresearchgate.net Synthetic approaches for the target compound and its analogs predominantly rely on the direct functionalization of a pre-formed pyridine ring, as detailed in the preceding sections.

Bromination through Ring-Opening Reactions Leading to Dibromomethyl Pyridines

Indirect Synthesis of this compound Precursors

Indirect methods focus on the synthesis of halogenated pyridine building blocks, which can then be further functionalized. These precursors are essential for constructing the target molecule.

The preparation of specifically halogenated pyridines, such as 2,5-dibromopyridine (B19318), is a critical step in the multi-step synthesis of more complex pyridine derivatives.

2,5-Dibromopyridine is a vital intermediate in organic synthesis, particularly for producing pharmaceuticals, pesticides, and dyes. chemicalbook.com Several methods for its preparation have been developed.

One common route starts from 2-amino-5-bromopyridine (B118841), which undergoes a Sandmeyer-type reaction. chemicalbook.comgoogle.com In this procedure, the amino group is diazotized using a nitrite (B80452) source (e.g., NaNO₂) in the presence of hydrobromic acid (HBr). The resulting diazonium salt is then displaced by bromide. chemicalbook.comheteroletters.org Variations of this method exist, with some procedures using cuprous bromide as a catalyst, while others employ liquid bromine directly. google.comheteroletters.org A scalable process has been reported with a total yield of approximately 83% from 2-aminopyridine (B139424). heteroletters.org

Another approach involves the direct bromination of pyridine derivatives. For example, 2-hydroxypyridine (B17775) can be brominated to give 2-hydroxy-5-bromopyridine, which is then subjected to a second bromination step to yield 2,5-dibromopyridine. patsnap.com The different reactivities of the bromine atoms in 2,5-dibromopyridine, particularly under conditions for Negishi coupling, make it a versatile building block for creating 2,5-disubstituted pyridines. tandfonline.com

Table 1: Comparison of Synthetic Methods for 2,5-Dibromopyridine

| Starting Material | Reagents | Key Conditions | Yield | Reference |

| 2-Amino-5-bromopyridine | HBr, Br₂, NaNO₂ | Diazotization at 0-5 °C | Not specified | chemicalbook.com |

| 2-Amino-5-bromopyridine | HBr, CuBr, NaNO₂ | Diazotization at -5 °C to 15 °C | 55-64% | chemicalbook.comgoogle.com |

| 2-Aminopyridine | NBS, HBr, Br₂, NaNO₂ | Bromination followed by Sandmeyer | ~83% | heteroletters.org |

| 2-Hydroxypyridine | NBS or Dibromohydantoin, then a brominating agent with a Lewis acid | Two-step bromination | 92% (first step) | patsnap.com |

2,6-Bis(bromomethyl)pyridine (B1268884) serves as a structural analog and a useful precursor in various organic reactions, including the synthesis of macrocycles. iucr.org Its synthesis is well-established through several routes.

A primary method involves the bromination of pyridine-2,6-diyldimethanol. chemicalbook.comrsc.org This reaction is typically carried out using a strong brominating agent like hydrobromic acid (HBr) at elevated temperatures, leading to high yields of the desired product. chemicalbook.com One specific procedure reports a 96% yield when heating the starting diol with 60% HBr at 125°C. chemicalbook.com

Alternatively, 2,6-bis(bromomethyl)pyridine can be synthesized from 2,6-lutidine (2,6-dimethylpyridine) via radical bromination. google.com This reaction often uses N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. google.com Another method utilizes dibromohein as a low-toxicity brominating agent in carbon tetrachloride, which aligns with green chemistry principles and can produce yields greater than 90%. google.com

Table 2: Comparison of Synthetic Methods for 2,6-Bis(bromomethyl)pyridine

| Starting Material | Reagents | Key Conditions | Yield | Reference |

| Pyridine-2,6-diyldimethanol | 60% HBr | Reflux at 125°C for 6 h | 96% | chemicalbook.com |

| Pyridine-2,6-diyldimethanol | 48% HBr | Heat at 125°C for 6 h | 43% | rsc.org |

| 2,6-Lutidine | Dibromohein, Initiator | Reaction at 20-80°C in CCl₄ | >90% | google.com |

| 2,6-Lutidine | N-Bromosuccinimide (NBS), Initiator | Radical bromination | Not specified | google.com |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Dibromomethyl Pyridine and Its Derivatives

Transformations of the Dibromomethyl Moiety

The geminal dibromide functionality at the benzylic-like position of the pyridine (B92270) ring is the primary site for a variety of chemical reactions. Its transformations are crucial for the elaboration of the substituent at the 2-position.

Hydrolysis Reactions for Conversion to Pyridine Carbaldehydes

The dibromomethyl group of 5-Bromo-2-(dibromomethyl)pyridine serves as a synthetic equivalent of a formyl group. A straightforward and efficient method to unmask this aldehyde functionality is through hydrolysis. A general and effective two-step process involves the initial dibromination of the corresponding bromo-picoline followed by hydrolysis of the resulting bromo-dibromomethyl-pyridine intermediate. nih.gov

Table 1: Hydrolysis of this compound

| Reactant | Reagents | Product | Notes |

|---|---|---|---|

| This compound | Aqueous Calcium Carbonate (CaCO₃) | 5-Bromo-2-formylpyridine | A direct and efficient method for synthesizing bromo-pyridine carbaldehydes. nih.gov |

Nucleophilic Displacement and Substitution Reactions at the Dibromomethyl Center

The carbon atom of the dibromomethyl group is highly electrophilic due to the presence of two electron-withdrawing bromine atoms. This makes it susceptible to attack by various nucleophiles. While specific studies on this compound are not extensively detailed in the provided context, the reactivity can be inferred from the analogous and well-studied 5-Bromo-2-(bromomethyl)pyridine. The bromomethyl group in this related compound is known to be highly electrophilic and readily undergoes SN2 reactions. libretexts.org

Nucleophiles such as amines, thiols, and alkoxides can displace the bromide ions. libretexts.org For instance, reaction with sodium azide (B81097) would lead to the formation of an azido (B1232118) derivative, which is a precursor for "click chemistry". libretexts.org Similarly, reaction with potassium cyanide would introduce a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The presence of two bromine atoms in the dibromomethyl group of the title compound suggests that sequential or double substitution reactions are possible, leading to a variety of functionalized products at the 2-position of the pyridine ring.

Potential for Carbene or Related Reactive Intermediate Generation from Geminal Dihalides

Geminal dihalides are well-known precursors for the generation of carbenes, which are highly reactive intermediates with a divalent carbon atom. A common method for generating carbenes from gem-dihalides involves the use of organolithium reagents. acs.org This process proceeds via an α-elimination mechanism. It is plausible that this compound could serve as a precursor to the corresponding (5-bromopyridin-2-yl)carbene.

The generation of this carbene would open up a range of subsequent reactions characteristic of carbenes, such as:

Cyclopropanation: Addition to alkenes to form cyclopropane (B1198618) derivatives. acs.org

C-H Insertion: Insertion into C-H bonds, which can occur either intermolecularly or intramolecularly. nih.govacs.org

Rearrangements: Skeletal rearrangements to form new structural motifs. acs.org

The reactivity of the generated carbene would be influenced by the electronic properties of the 5-bromopyridine ring. Arylcarbenes can exhibit ambiphilic character, acting as either nucleophiles or electrophiles depending on the substituents on the aromatic ring. nsf.gov The electron-withdrawing nature of the bromine atom and the pyridine nitrogen would likely render the carbene center more electrophilic. The generation of carbenes can also be achieved via metal-catalyzed pathways, which often involve the formation of metal-carbene complexes (carbenoids). researchgate.netnih.govchemtube3d.com These carbenoids can exhibit different reactivity and selectivity compared to free carbenes.

Reactivity Profile of the Brominated Pyridine Ring System

The bromine atom at the 5-position of the pyridine ring offers a handle for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions Involving the Bromo-Pyridine Moiety

The C-Br bond on the pyridine ring is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly enhancing the molecular complexity of the scaffold.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, particularly for the synthesis of biaryl compounds. nsf.gov This reaction typically involves the coupling of an organohalide with an organoboron reagent, catalyzed by a palladium complex in the presence of a base. chemistryviews.org The 5-bromo position of the pyridine ring in this compound and its derivatives is well-suited for this transformation.

Aryl-substituted pyridines are of significant interest in medicinal chemistry and materials science, and the Suzuki-Miyaura reaction provides a practical route for their synthesis. The reaction is generally tolerant of a wide range of functional groups, which is a key advantage. nsf.gov In the context of this compound, the Suzuki-Miyaura coupling could potentially be performed selectively at the C5-Br bond, leaving the dibromomethyl group intact for subsequent transformations, or on a derivative where the dibromomethyl group has already been converted, for example, to a formyl group.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura reaction and can be optimized to achieve high yields. Various palladium catalysts, such as Pd(PPh₃)₄ and Pd(OAc)₂, often in combination with phosphine (B1218219) ligands, have been successfully employed for the arylation of brominated pyridines. nsf.govresearchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromopyridines

| Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amine derivatives nsf.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine derivatives researchgate.net |

| 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | - | Aqueous Isopropanol | 2-Arylpyridine derivatives |

| ortho-Bromoanilines | Various boronic esters | CataCXium A palladacycle | K₂CO₃ | 2-MeTHF | ortho-Aryl aniline (B41778) derivatives nih.gov |

Stille Coupling and Reductive Coupling Strategies for Pyridine-Pyridine Linkages

The formation of pyridine-pyridine linkages is a cornerstone in the synthesis of bipyridines, which are crucial ligands in coordination chemistry and building blocks for functional materials. For derivatives like this compound, the bromine atom on the pyridine ring serves as an excellent handle for such transformations, particularly through Stille coupling.

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction involving an organotin compound and an organic halide. wikipedia.org The general mechanism, which has been extensively studied, involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The reaction is compatible with a wide array of functional groups, making it a powerful tool in organic synthesis. organic-chemistry.org

For brominated pyridines, the Stille coupling provides an efficient route to construct bipyridyl structures. For instance, the stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) has been demonstrated through consecutive Stille couplings, highlighting the reliability of this method for creating complex pyridine-containing architectures. researchgate.netnih.gov In the context of this compound, the bromine at the 5-position can readily participate in Stille coupling with a pyridylstannane to form a bipyridine.

Table 1: Stille Coupling Reaction Parameters

| Parameter | Description | Reference |

|---|---|---|

| Catalyst | Typically a Pd(0) source, such as Pd(PPh₃)₄ or generated in situ from Pd(II) precursors like Pd(OAc)₂. | organic-chemistry.org |

| Organotin Reagent | Can be a variety of pyridylstannanes, e.g., 2-(tributylstannyl)pyridine. | researchgate.net |

| Substrate | An aryl halide, such as this compound. | researchgate.netnih.gov |

| Additives | Copper(I) salts can have a synergistic effect, accelerating the reaction rate. | harvard.edu |

| Solvent | Aprotic polar solvents like DMF or dioxane are commonly used. | harvard.edu |

Reductive coupling strategies offer an alternative pathway to pyridine-pyridine linkages, often employing transition metals to facilitate the coupling of halo-pyridines. Nickel-catalyzed reductive couplings, for example, have been shown to be effective for the homocoupling of bromopyridines. These reactions typically proceed under milder conditions and exhibit high functional group tolerance. While specific examples for this compound are not extensively documented, the principles of these reductive coupling methods are applicable.

Copper-Catalyzed Carbon-Heteroatom (C-N) Bond Forming Reactions on Halogenated Pyridines

Copper-catalyzed cross-coupling reactions have emerged as a powerful method for the formation of carbon-heteroatom bonds, particularly C-N bonds. These reactions, often referred to as Ullmann-type couplings, are instrumental in synthesizing N-aryl and N-heteroaryl compounds. Halogenated pyridines, such as this compound, are suitable substrates for these transformations.

The general mechanism for copper-catalyzed C-N coupling involves the coordination of the amine to the copper catalyst, followed by oxidative addition of the aryl halide. The resulting intermediate then undergoes reductive elimination to form the C-N bond and regenerate the active copper species. A modular method for preparing highly substituted pyridines has been developed utilizing a cascade reaction that includes a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov

Research has demonstrated the selective amination at the C-5 position of 5-halopyridine derivatives. This selectivity is crucial when multiple reactive sites are present in the molecule. For a substrate like this compound, a copper-catalyzed amination would be expected to occur at the C-5 position, replacing the bromine atom with an amine, amide, or other nitrogen-containing heterocycle.

Table 2: Copper-Catalyzed C-N Coupling on Halogenated Pyridines

| Feature | Description |

|---|---|

| Catalyst System | Typically involves a copper(I) or copper(II) salt with a supporting ligand. |

| Substrate | Halogenated pyridines (e.g., 5-bromopyridines). |

| Nucleophile | Amines, amides, or nitrogen-containing heterocycles. |

| Reaction Type | Ullmann condensation or Buchwald-Hartwig amination. |

| Selectivity | Can be highly regioselective, favoring substitution at specific positions on the pyridine ring. |

Electrophilic and Nucleophilic Aromatic Substitution Pattern on the Brominated Pyridine Core

The electronic nature of the pyridine ring, influenced by the electronegative nitrogen atom and the substituents, dictates its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In acidic conditions, the nitrogen is protonated, further deactivating the ring. However, the formation of a pyridine N-oxide significantly alters this reactivity. The N-oxide oxygen can donate electron density into the ring, activating it towards EAS, primarily at the 2- and 4-positions. vaia.comiust.ac.irbhu.ac.in

For this compound, direct electrophilic substitution would be challenging. The bromine atom at C-5 is a deactivating ortho-, para-director, while the dibromomethyl group at C-2 is also electron-withdrawing and deactivating. If the reaction were to proceed, it would likely be directed to the C-3 or C-6 positions, though yields would be expected to be low. Conversion to the N-oxide derivative would activate the ring, with the bromine at C-5 potentially directing an incoming electrophile to the C-6 position.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when good leaving groups like halogens are present. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the ring to form a negatively charged Meisenheimer-type intermediate, which is stabilized by the nitrogen atom. iust.ac.ir

In this compound, the bromine atom at the 5-position can be displaced by a strong nucleophile. However, the reactivity is generally lower than for halogens at the 2- or 4-positions. Activation of the pyridine ring, for instance by N-alkylation to form a pyridinium (B92312) salt, significantly enhances the rate of nucleophilic substitution. Studies on 2-substituted N-methylpyridinium ions show that the leaving group ability follows the order 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which differs from the typical order observed in activated aryl systems. nih.govrsc.org This suggests that for the corresponding pyridinium salt of this compound, nucleophilic attack would be a viable reaction pathway. A study involving the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols also provides insight into the reactivity of similar heterocyclic systems. nih.govacs.org

Coordination Chemistry and Lewis Acidity of the Pyridine Nitrogen in Derivatization

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a Lewis base, coordinating to metal centers to form a wide range of metal complexes. The Lewis basicity of the nitrogen, and thus the strength of the coordination bond, is influenced by the electronic effects of the substituents on the ring.

In this compound, both the bromine atom at the C-5 position and the dibromomethyl group at the C-2 position are electron-withdrawing. These groups reduce the electron density on the pyridine nitrogen, thereby decreasing its Lewis basicity compared to unsubstituted pyridine. Consequently, it would be expected to form weaker coordination complexes with Lewis acids.

The formation of coordination complexes can, in turn, influence the reactivity of the pyridine derivative. Coordination to a Lewis acid can activate the pyridine ring towards nucleophilic attack by further withdrawing electron density. This principle is utilized in various catalytic processes. The coordination properties of bipyridines derived from 5-bromopyridine precursors are of significant interest for creating functional materials and catalysts. nih.gov

Furthermore, pyridine N-oxides, which can be synthesized from the parent pyridine, are also excellent ligands for metal ions and can participate in a variety of coordination-driven reactions. scripps.edu The study of liquid coordination complexes of Lewis acidic metal chlorides provides a framework for understanding the Lewis acidity and speciation in these systems. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,5'-dibromo-2,2'-bipyridine |

| Pd(PPh₃)₄ |

| Pd(OAc)₂ |

| 2-(tributylstannyl)pyridine |

| Pyridine N-oxide |

| 2-substituted N-methylpyridinium ions |

| 5-bromo-1,2,3-triazine |

| 5-bromo-2-methyl-pyridine |

| Alkenylboronic acids |

Advanced Spectroscopic and Computational Characterization of 5 Bromo 2 Dibromomethyl Pyridine Analogs

Sophisticated Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For 5-Bromo-2-(dibromomethyl)pyridine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Single Crystal X-Ray Diffraction (SC-XRD), and Infrared (IR) Spectroscopy would be employed for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

For the ¹H NMR spectrum, the dibromomethyl proton (-CHBr₂) is expected to appear as a singlet in the region of δ 6.5-7.0 ppm. This downfield shift is due to the strong deshielding effect of the two bromine atoms. The protons on the pyridine (B92270) ring will exhibit characteristic shifts and coupling patterns. The proton at the C6 position (adjacent to the nitrogen) is expected to be the most deshielded, appearing as a doublet. The proton at C3 will likely be a doublet of doublets, coupled to both the C4 and C6 protons, while the C4 proton will appear as a doublet.

In the ¹³C NMR spectrum, the carbon of the dibromomethyl group (-CHBr₂) would likely resonate at approximately 30-40 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region (typically 120-160 ppm). The carbon atom attached to the bromine (C5) would be influenced by the halogen's electronegativity and would have a distinct chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Observed Shifts for a Related Analog

| Compound | Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|---|

| This compound (Predicted) | -CHBr₂ | ~6.5-7.0 | ~30-40 | N/A |

| Pyridine Ring | ~7.5-8.7 | ~120-155 | N/A | |

| 5-Bromo-2-methylpyridine | -CH₃ | 2.50 | 24.0 | chemicalbook.comrsc.org |

| Pyridine Ring | 7.05-8.32 | 123.0-155.6 | chemicalbook.comrsc.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₆H₄Br₃N), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element. The presence of three bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with multiple peaks corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br). This distinctive pattern serves as a clear indicator of the number of bromine atoms in the molecule.

Table 2: Predicted HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass (Da) | Expected Isotopic Pattern |

|---|---|---|

| C₆H₄⁷⁹Br₂⁸¹BrN | 326.7829 | M, M+2, M+4, M+6 |

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Conformation

Single Crystal X-Ray Diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and conformational details. Although a crystal structure for this compound has not been reported, the analysis of a closely related analog, 2,5-dibromopyridine (B19318), offers valuable insights. sigmaaldrich.com

The crystal structure of 2,5-dibromopyridine reveals a planar pyridine ring with C-Br bond lengths and C-N-C bond angles that are consistent with other pyridine derivatives. sigmaaldrich.com It is expected that this compound would exhibit a similar planar pyridine core. The geometry of the dibromomethyl group, including the C-C-Br and Br-C-Br bond angles, would be a key feature of interest. Intermolecular interactions, such as halogen bonding (Br···N or Br···Br) and π-π stacking, would likely play a significant role in the crystal packing of this compound, similar to what is observed in other brominated aromatic compounds. semanticscholar.org

Table 3: Selected Crystallographic Data for the Analog 2,5-Dibromopyridine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | sigmaaldrich.com |

| Space Group | P2₁2₁2₁ | sigmaaldrich.com |

| a (Å) | 5.591(1) | sigmaaldrich.com |

| b (Å) | 7.123(1) | sigmaaldrich.com |

| c (Å) | 16.991(3) | sigmaaldrich.com |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. In the IR spectrum of this compound, characteristic absorption bands would be expected.

The C-H stretching vibrations of the pyridine ring would typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring are expected to be observed in the 1400-1600 cm⁻¹ range. The C-Br stretching vibrations of both the ring-substituted bromine and the dibromomethyl group would be found in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The presence and specific positions of these bands would provide strong evidence for the compound's structure. For comparison, the IR spectrum of 2-amino-5-bromopyridine (B118841) shows characteristic ring vibrations. chemicalbook.com

Table 4: Predicted and Analog IR Absorption Bands (cm⁻¹) for this compound

| Vibrational Mode | Predicted Range (cm⁻¹) | Observed in 2-Amino-5-bromopyridine (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | ~3100 | chemicalbook.com |

| C=C, C=N Ring Stretch | 1400-1600 | ~1450-1600 | chemicalbook.com |

| C-Br Stretch | 500-700 | N/A | N/A |

Theoretical and Computational Chemistry Studies

In the absence of extensive experimental data, theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to predict and understand the properties of molecules like this compound.

Density Functional Theory (DFT) Investigations of Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, optimized geometry, and energetic properties of a molecule. researchgate.net For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to obtain the lowest energy conformation.

Geometry optimization would provide theoretical bond lengths and angles, which could be compared with the experimental data from SC-XRD if it were available. These calculations would also yield information about the molecule's dipole moment and the distribution of electron density, highlighting the most electron-rich and electron-poor regions. Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. Studies on other brominated pyridine derivatives have successfully employed DFT to understand their structural and electronic properties. researchgate.net

Table 5: Predicted Parameters from DFT Calculations for this compound

| Parameter | Predicted Information |

|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Electronic Properties | Dipole moment, molecular electrostatic potential (MEP) |

| Frontier Molecular Orbitals | HOMO energy, LUMO energy, HOMO-LUMO gap |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity and Stability Assessment

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and kinetic stability of molecules. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing molecular stability. irjweb.comderpharmachemica.com

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive and less stable. This energy gap is instrumental in understanding the charge transfer interactions that can occur within a molecule. irjweb.com

For analogs of this compound, such as 2,6-bis(bromomethyl)pyridine (B1268884), Density Functional Theory (DFT) calculations are employed to determine these properties. In a study on 2,6-bis(bromomethyl)pyridine using the B3LYP/6-311G(d,p) level of theory, the frontier orbital gap was calculated to be 4.65 eV. derpharmachemica.com This relatively large gap suggests significant stability for this molecule. derpharmachemica.com The energies of the HOMO and LUMO orbitals provide insight into the molecule's electrophilicity and nucleophilicity; lower LUMO energy corresponds to a greater ability to accept electrons and higher reactivity as an electrophile. wuxiapptec.com

The distribution of these frontier orbitals across the molecule is also significant. For instance, in 2-amino-5-bromo-4-methylpyridine, the HOMO is located over the heterocyclic ring, particularly on the amino group, while the LUMO is also centered on the ring, indicating an electron density transfer to the ring during an electronic transition. researchgate.net In the case of 2,6-bis(bromomethyl)pyridine, contour plots of HOMO and LUMO reveal the specific regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. derpharmachemica.com

Table 1: FMO Parameters for 2,6-bis(bromomethyl)pyridine Data sourced from a DFT study. derpharmachemica.com

| Parameter | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | 4.65 eV |

| Total Energy | -5474.0925 a.u. |

| Dipole Moment | 4.2863 Debye |

Molecular Electrostatic Potential (MEP) Mapping for Identifying Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. derpharmachemica.com The MEP map illustrates the electrostatic potential on the molecule's surface, providing a guide to its electrophilic and nucleophilic sites. chemrxiv.org Different colors on the MEP surface represent varying potential values:

Red: Indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons.

Blue: Represents regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green: Denotes areas of neutral or zero potential.

This visual tool helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how a molecule will interact with other species. derpharmachemica.comchemrxiv.org For pyridine derivatives, the nitrogen atom typically creates a region of negative potential, making it a site for protonation and electrophilic attack. derpharmachemica.com

In the computational analysis of 2,6-bis(bromomethyl)pyridine, the MEP diagram shows the distribution of charge. The electronegative nitrogen and bromine atoms are expected to be regions of negative potential, while the hydrogen atoms of the methyl groups and the pyridine ring are likely areas of positive potential. This mapping is crucial for predicting how the molecule will orient itself when approaching a reactant or binding to a receptor site. derpharmachemica.com The MEP surface simultaneously displays the molecule's size, shape, and charge distribution, making it a powerful tool for structure-property relationship studies. derpharmachemica.com

Calculation of Reactivity Indices and Thermochemical Parameters

Beyond the HOMO-LUMO gap, a range of global reactivity descriptors derived from DFT calculations can quantify the chemical reactivity and stability of molecules like this compound and its analogs. These indices are calculated from the energies of the frontier orbitals (EHOMO and ELUMO). Key reactivity indices include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

These parameters provide a more detailed understanding of a molecule's reactivity than the HOMO-LUMO gap alone. irjweb.com For example, a high chemical hardness value, as seen in some imidazole (B134444) derivatives, points to significant stability. irjweb.com

Thermochemical parameters, such as thermal energy (E), specific heat capacity at constant volume (Cv), and entropy (S), can also be calculated. These properties are essential for understanding the thermodynamic behavior of a compound. In the analysis of 2,6-bis(bromomethyl)pyridine, it was found that vibrational motions make the most significant contribution to its thermodynamic properties. derpharmachemica.com

Table 2: Calculated Thermochemical Parameters for 2,6-bis(bromomethyl)pyridine Data sourced from a DFT study. derpharmachemica.com

| Parameter | Total | Translational | Rotational | Vibrational |

| E (Thermal) (Kcal/mol) | 84.729 | 0.889 | 0.889 | 82.951 |

| Cv (cal/mol-kelvin) | 34.287 | 2.981 | 2.981 | 28.326 |

| S (cal/mol-kelvin) | 107.052 | 42.599 | 32.868 | 31.584 |

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization in Crystal Packing

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal), the Hirshfeld surface is generated.

The surface is colored based on different properties, most commonly d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The d_norm surface reveals regions of intermolecular contact:

Red spots: Indicate close contacts, such as hydrogen bonds and halogen bonds, where the intermolecular distance is shorter than the sum of the van der Waals radii.

Blue regions: Represent longer contacts with no significant intermolecular interactions.

White areas: Show contacts where the distance is approximately equal to the van der Waals radii sum.

In studies of related brominated heterocyclic compounds, Hirshfeld analysis has detailed the contributions of various interactions. For example, in a dibrominated epoxyisoindole derivative, C-H···O hydrogen bonds and C-Br···π interactions were identified as key linking forces in the crystal structure. nih.gov Similarly, for 2,5-dibromo-terephthalic acid, the analysis confirmed the presence of O-H···O hydrogen bonds and Br···O interactions that build the crystal lattice. nih.gov This type of analysis provides invaluable insight into the solid-state structure and properties of this compound analogs.

Advanced Synthetic Applications of 5 Bromo 2 Dibromomethyl Pyridine and Its Transformation Products

Building Blocks in Complex Organic Molecule Synthesis

The strategic placement of the bromine atom and the dibromomethyl group on the pyridine (B92270) ring makes 5-Bromo-2-(dibromomethyl)pyridine a highly valuable precursor for a variety of more complex molecules. These reactive sites can be selectively functionalized, providing chemists with a powerful tool for the synthesis of diverse pyridine-containing scaffolds.

Precursors for Pyridine Carbaldehydes and Diverse Pyridine-Containing Scaffolds

A significant application of this compound lies in its conversion to pyridine carbaldehydes. The dibromomethyl group can be readily hydrolyzed to an aldehyde functional group. This transformation is a key step in a simple and efficient two-step synthesis of bromo-pyridine carbaldehyde scaffolds, which involves the dibromination of bromo-picolines followed by hydrolysis. researchgate.net The resulting 5-bromo-2-formylpyridine is a valuable intermediate in its own right, serving as a starting material for the synthesis of a wide range of pyridine-based derivatives. nih.gov

The bromine atom at the 5-position of the pyridine ring is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the formation of diverse biaryl and heterocyclic structures. For instance, palladium-catalyzed Suzuki cross-coupling reactions of 5-bromopyridine derivatives with arylboronic acids have been successfully employed to synthesize novel pyridine derivatives with potential biological activities. mdpi.com This versatility makes this compound and its aldehyde derivative crucial building blocks for creating libraries of pyridine-containing compounds for drug discovery and materials science research.

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Aqueous calcium carbonate | 5-Bromo-2-formylpyridine | Precursor for diverse pyridine scaffolds |

| 5-Bromopyridine derivative | Arylboronic acid, Pd catalyst | 5-Arylpyridine derivative | Synthesis of biaryl compounds |

Intermediates for the Construction of Fused Heterocyclic Systems

The reactivity of the functional groups in this compound and its derivatives can be harnessed to construct fused heterocyclic systems. These complex ring systems are prevalent in many biologically active natural products and pharmaceutical agents.

For example, the aldehyde group of 5-bromo-2-formylpyridine can participate in condensation reactions with various nucleophiles to form new rings. One notable application is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. The reaction of 2-aminopyridine (B139424) with substituted phenacyl bromides can lead to the formation of this fused bicyclic system. nih.gov While not a direct transformation of this compound, the aldehyde derived from it can be a key component in similar multi-step sequences leading to fused heterocycles. The bromine atom can also be utilized in intramolecular cyclization reactions to form fused rings.

The construction of these fused systems is of significant interest due to the wide range of biological activities exhibited by these scaffolds. For instance, imidazo[1,5-a]pyridine (B1214698) derivatives have shown promising antibacterial activities. nih.gov

| Precursor | Reaction Type | Fused System | Potential Application |

| 5-Bromo-2-formylpyridine | Condensation/Cyclization | Imidazo[1,2-a]pyridine derivatives | Antibacterial agents |

| 5-Bromopyridine derivative | Intramolecular Cyclization | Various fused heterocycles | Pharmaceuticals, Materials |

Strategic Components in Multi-Step Organic Transformations

The dual reactivity of this compound makes it a strategic component in multi-step organic transformations, where the sequential and selective manipulation of its functional groups is crucial for the synthesis of complex target molecules. nih.gov The differential reactivity of the dibromomethyl group and the ring bromine allows for a stepwise introduction of various substituents.

For example, the dibromomethyl group can be first converted to an aldehyde, which can then undergo further reactions such as Wittig or Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds. Subsequently, the bromine atom on the pyridine ring can be subjected to a cross-coupling reaction to introduce another substituent. This stepwise approach provides a high degree of control over the final molecular structure.

The ability to perform these transformations selectively is a hallmark of a valuable building block in modern organic synthesis. The strategic use of this compound allows for the convergent synthesis of complex molecules, where different fragments of the target molecule are synthesized separately and then joined together in the final steps.

Ligands in Catalysis and Coordination Chemistry

The pyridine nitrogen atom in this compound and its derivatives possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. researchgate.net This property has led to its use in the design and synthesis of novel metal complexes with potential applications in catalysis and coordination chemistry.

Design and Synthesis of Metal Complexes Incorporating Pyridine-Dibromomethyl Moieties

The pyridine nitrogen of this compound can act as a donor to a variety of transition metals, forming stable coordination complexes. researchgate.net The presence of the bromine atoms can influence the electronic properties of the pyridine ring and, consequently, the coordination properties of the ligand.

| Ligand Derivative | Metal Ion | Resulting Complex | Structural Feature |

| Bromo-substituted 2-(hydroxymethyl)pyridine | Cu(II), Co(II) | Coordination complexes | Geometry influenced by bromine position researchgate.net |

Role as Ligands or Reagents in Lewis Acid-Mediated Reactions

The pyridine nitrogen in this compound can also act as a Lewis base, interacting with Lewis acids. This interaction can be utilized in Lewis acid-mediated reactions. While the direct role of this compound as a ligand in such reactions is not extensively documented, pyridine and its derivatives are known to be effective ligands in various catalytic processes. nih.gov

The electronic properties of the pyridine ring, modulated by the bromo and dibromomethyl substituents, can influence its basicity and, therefore, its interaction with Lewis acids. This suggests a potential role for this compound-derived ligands in tuning the reactivity and selectivity of Lewis acid catalysts. For example, pyridine-based ligands are used in transition-metal catalyzed cross-coupling reactions, where they can influence the efficiency and outcome of the catalytic cycle. mdpi.com

Further research into the coordination chemistry of this compound and its derivatives could unveil new applications in catalysis, potentially leading to the development of novel and more efficient catalytic systems for a variety of organic transformations.

Frameworks for Advanced Functional Materials

The 5-bromo-2-formylpyridine scaffold, derived from this compound, is a valuable component in the design and synthesis of sophisticated functional materials. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the aldehyde group provides a reactive site for the construction of larger, conjugated systems or for linking to other molecular units. The pyridine nitrogen atom itself can act as a coordination site for metal ions, influencing the electronic and structural properties of the final material.

Precursors for Fluorescent and Optoelectronic Materials

The transformation of this compound into 5-bromo-2-formylpyridine opens pathways to a variety of fluorescent and optoelectronic materials. The aldehyde functionality is readily condensed with active methylene (B1212753) compounds or amines to generate extended π-conjugated systems, which are often fluorescent. For instance, the reaction of pyridine aldehydes with compounds containing amino groups is a common strategy to create Schiff base ligands and other molecules with interesting photophysical properties. wikipedia.org The amino derivatives of fluorophores like boron dipyrromethene (BDP) and rosamine are nearly non-fluorescent, but their condensation with aldehydes can lead to a significant increase in fluorescence quantum yield, making them suitable for sensor applications. nih.gov

Furthermore, substituted pyridines are integral components of organic semiconductors and host materials for Organic Light Emitting Diodes (OLEDs). wikipedia.orgnih.gov The electron-deficient nature of the pyridine ring can be tuned by substituents to control charge transport properties. wikipedia.org The bromine atom on the 5-bromo-2-formylpyridine scaffold provides a handle for introducing various aryl or other functional groups via palladium-catalyzed cross-coupling reactions, allowing for the systematic tuning of the electronic and photophysical properties of the resulting materials. Highly substituted pyridine derivatives, accessible from precursors like ylidenemalononitriles, have demonstrated notable emission properties, with their fluorescence characteristics being dependent on the nature and position of the substituents. nih.gov

Table 1: Examples of Fluorescent Pyridine Derivatives and their Photophysical Properties

| Compound Class | Precursors | Key Synthetic Reaction | Observed Properties | Reference(s) |

| Amino-Pyridine Derivatives | Ylidenemalononitriles, Primary Amines | Cyclization | Turn-on fluorescence (yellow to blue emission) | nih.gov |

| Imine-linked Fluorophores | Amino-BDP, Salicylaldehyde | Imine Formation | ~10-fold increase in fluorescence quantum yield (from 0.05 to 0.4) | nih.gov |

| Imine-linked Fluorophores | Amino-Rosamine, Salicylaldehyde | Imine Formation | Significant increase in fluorescence quantum yield | nih.gov |

| Multi-substituted Pyridines | Enamines, Primary Amines | Cyclization | Blue fluorescence under UV irradiation | nih.gov |

This table presents representative examples of fluorescent pyridine derivatives synthesized from aldehyde precursors or through other methods leading to highly substituted, emissive pyridines. The data illustrates the general principles of how pyridine-based structures can be tailored for fluorescence applications.

Building Blocks for Supramolecular Assemblies and Macrocyclic/Cage Compounds

The transformation product of this compound, 5-bromo-2-formylpyridine, is a valuable building block for the construction of supramolecular assemblies and macrocyclic compounds. The aldehyde group is a key functionality for forming imine bonds through condensation with primary amines, a reaction that is widely exploited in the template-directed synthesis of macrocycles. Current time information in Pasuruan, ID.nih.gov Pyridine-containing macrocycles are of significant interest due to their ability to coordinate with metal ions and their applications in areas such as catalysis and molecular recognition. nih.govchimia.ch

For example, pyridine-2,6-dicarboxaldehyde, a related dialdehyde, readily undergoes [2+2] Schiff base condensation with diamines in the presence of metal ions that act as templates, yielding well-defined macrocyclic complexes. nih.govnih.gov The resulting macrocycles can encapsulate metal ions or small molecules, forming the basis of host-guest chemistry. chimia.ch The principles of these syntheses can be extended to monoaldehydes like 5-bromo-2-formylpyridine. By reacting it with a difunctional amine, it can be incorporated into larger acyclic or cyclic structures. The bromine atom offers a site for post-synthetic modification of the macrocycle, allowing for the attachment of other functional units or for linking the macrocycle to surfaces or other molecules.

The pyridine unit itself is a fundamental component in supramolecular chemistry, with its nitrogen atom acting as a hydrogen bond acceptor and a coordination site for metals. Chiral pyridine-type ligands have been shown to self-assemble into enantiomerically pure polynuclear species. chimia.ch The synthesis of N-(pyridine-2-carbonyl)pyridine-2-carboxamides highlights the importance of pyridine derivatives as ligands in supramolecular chemistry, forming structures with potential for complex coordination. nih.gov

Table 2: Examples of Macrocyclic Compounds Derived from Pyridine Aldehydes

| Macrocycle Type | Pyridine Precursor | Co-reactant | Key Synthetic Reaction | Resulting Structure Size | Reference(s) |

| Schiff-base Macrocycle | Pyridine-2,6-dicarboxaldehyde | 1,2-bis(2-aminoethoxy)ethane | [2+2] Template Condensation | 22-membered ring | Current time information in Pasuruan, ID. |

| Diiminopyridine Macrocycle | 4-tert-butylpyridine-2,6-dicarbaldehyde | α,ω-diamines (e.g., ethylenediamine) | [2+2] Schiff Base Condensation | 18-membered ring | nih.gov |

| Diiminopyridine Macrocycle | 4-tert-butylpyridine-2,6-dicarbaldehyde | α,ω-diamines (e.g., 1,3-diaminopropane) | [2+2] Schiff Base Condensation | 20-membered ring | nih.gov |

| Schiff-base Macrocycle | Pyridine-2,6-dicarboxaldehyde | 4-azaheptane-1,7-diamine | [2+2] Condensation | 20-membered ring | nih.gov |

This table provides examples of macrocycles synthesized from pyridine-based aldehydes, demonstrating the common synthetic strategies and the types of structures that can be formed. These examples illustrate the potential of aldehyde-functionalized pyridines as building blocks for complex supramolecular architectures.

Future Research Directions and Unexplored Potential of 5 Bromo 2 Dibromomethyl Pyridine Chemistry

Expansion of Synthetic Scope and Development of Green Chemistry Methodologies

Future research is anticipated to focus on refining the synthesis of 5-Bromo-2-(dibromomethyl)pyridine and its derivatives, with a strong emphasis on environmentally benign methodologies. Traditional synthesis often involves harsh brominating agents and solvents, presenting opportunities for the development of greener alternatives. Research in this area could explore photocatalytic bromination or the use of solid-supported reagents to minimize waste and improve reaction safety and efficiency.

Furthermore, expanding the synthetic utility of this compound will be a key research direction. This includes the development of selective transformations of the dibromomethyl group into other valuable functionalities, such as aldehydes, carboxylic acids, or phosphonates, under mild conditions. The development of one-pot tandem reactions, where the dibromomethyl group is first transformed and then the bromo-substituted pyridine (B92270) ring undergoes a cross-coupling reaction, would represent a significant advancement in synthetic efficiency.

| Aspect | Current Methods (Illustrative) | Future Green Chemistry Goals |

| Bromination | Use of N-Bromosuccinimide (NBS) with radical initiators in chlorinated solvents. | Development of catalytic bromination using HBr with an oxidant (e.g., H₂O₂) or enzymatic bromination. |

| Solvents | Chlorinated solvents (e.g., CCl₄, CHCl₃). | Use of supercritical CO₂, ionic liquids, or recyclable organic solvents like anisole (B1667542) or cyclopentyl methyl ether (CPME). |

| Energy Input | Conventional heating requiring significant energy. | Microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. |

| Atom Economy | Stoichiometric use of brominating agents leading to significant waste. | Catalytic approaches that improve atom economy and reduce the generation of byproducts. |

Discovery of Novel Reaction Pathways and Catalytic Applications

The reactivity of the two bromine atoms on the methyl group, combined with the bromine atom on the pyridine ring, offers a rich landscape for discovering novel reaction pathways. Future studies could investigate the selective substitution of one or both of the benzylic bromines, leading to the formation of new heterocyclic systems or functionalized side chains.

A significant area of unexplored potential lies in the catalytic applications of this compound. The pyridine nitrogen and the bromo substituents could act as ligands for transition metals, creating novel catalysts for a variety of organic transformations. Research into the synthesis of palladium, copper, or nickel complexes of this pyridine derivative could lead to catalysts with unique reactivity and selectivity in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com

| Potential Reaction Type | Description | Potential Catalyst System |

| Selective Monosubstitution | Replacement of a single bromine from the dibromomethyl group with a nucleophile. | Phase-transfer catalysis to control stoichiometry and selectivity. |

| Cyclization Reactions | Intramolecular reactions between the side chain and a substituent introduced at the 5-position. | Transition-metal-catalyzed C-H activation or cyclization. |

| Tandem Cross-Coupling | Sequential cross-coupling at the 5-position and functionalization of the dibromomethyl group. | Palladium-based catalysts with tailored ligands to control the reaction sequence. |

Advanced Computational Modeling for Predictive Material Design and Reaction Mechanism Elucidation

Advanced computational modeling presents a powerful tool for accelerating research into this compound chemistry. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate the mechanisms of its reactions, predict the regioselectivity of substitutions, and understand the electronic properties of its derivatives. mdpi.com

Future computational studies could focus on designing novel materials with specific electronic or optical properties. By modeling the effects of different substituents on the pyridine ring and the side chain, researchers can predict the properties of new polymers or organic electronic materials derived from this compound. mit.edumit.edu This predictive approach can guide synthetic efforts, saving time and resources. mit.edumit.edu

| Computational Method | Research Objective | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms for substitutions and cross-coupling reactions. | Transition state energies, reaction barriers, and the role of catalysts in lowering activation energies. |

| Molecular Dynamics (MD) Simulations | Predict the morphology and bulk properties of polymers derived from the compound. | Glass transition temperatures, mechanical strength, and solubility of new materials. |

| Quantitative Structure-Activity Relationship (QSAR) | Design new derivatives with potential biological activity. | Correlation of molecular descriptors with biological endpoints to prioritize synthetic targets. |

Exploration of Emerging Applications in Specialized Chemical and Material Sciences

The unique combination of a halogenated pyridine ring and a reactive side chain makes this compound a promising candidate for various emerging applications. In materials science, it could serve as a monomer for the synthesis of novel flame-retardant polymers or as a building block for organic semiconductors. evitachem.comossila.com The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen can be exploited to tune the electronic properties of conjugated systems.

In the field of medicinal chemistry, this compound could act as a scaffold for the synthesis of new bioactive molecules. The pyridine core is a common motif in pharmaceuticals, and the reactive handles on this derivative allow for diverse functionalization. Future research could explore its use in the synthesis of kinase inhibitors, antiviral agents, or central nervous system-targeted compounds.

| Field | Potential Application | Rationale |

| Materials Science | Monomer for flame-retardant polymers. | The high bromine content can impart flame-retardant properties to materials. |

| Organic Electronics | Building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | The electron-deficient nature of the pyridine ring can be used to create n-type organic semiconductors. ossila.com |

| Agrochemicals | Precursor for novel herbicides or fungicides. | The pyridine scaffold is present in many commercial agrochemicals. evitachem.com |

| Medicinal Chemistry | Scaffold for drug discovery. | The ability to functionalize at multiple positions allows for the creation of diverse chemical libraries for screening. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.